molecular formula C13H7ClFN3O5 B4936746 N-(3-chloro-4-fluorophenyl)-3,5-dinitrobenzamide

N-(3-chloro-4-fluorophenyl)-3,5-dinitrobenzamide

Cat. No.: B4936746
M. Wt: 339.66 g/mol
InChI Key: OAHCXBMHUNGIMI-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-3,5-dinitrobenzamide is a benzamide derivative characterized by a 3,5-dinitro-substituted benzoyl group attached to a 3-chloro-4-fluorophenylamine moiety. The 3,5-dinitrobenzamide core is a versatile scaffold in organic synthesis, enabling nucleophilic aromatic substitution reactions due to the electron-withdrawing nitro groups . This compound’s structure combines halogen (chloro and fluoro) and nitro substituents, which are known to enhance bioactivity, particularly in agrochemical and pharmaceutical applications.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-3,5-dinitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClFN3O5/c14-11-5-8(1-2-12(11)15)16-13(19)7-3-9(17(20)21)6-10(4-7)18(22)23/h1-6H,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAHCXBMHUNGIMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClFN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-3,5-dinitrobenzamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong acids, such as sulfuric acid, and nitrating agents like nitric acid .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process might include continuous flow reactions and the use of catalysts to enhance reaction efficiency. Additionally, purification steps such as recrystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-3,5-dinitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, generating reactive oxygen species that can induce cellular damage. Additionally, the chloro and fluoro substituents may enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Table 1: Insecticidal Activity of 3,5-Dinitrobenzamide Derivatives

Compound Target Organism LC50/LD50 Key Substituents Reference
1e Aedes aegypti larvae 1940 nM (LC50) 2,6-dichloro-4-(trifluoromethyl)phenyl
Target Compound Hypothetical Not reported 3-chloro-4-fluorophenyl
Compound 5 Aulacaspis tubercularis Qualitative activity 2-methoxyphenylcarbamoyl

Antitubercular Activity: Role of Alkyl Chains and Halogens

Compound 4 : N-(5-chloropentyl)-3,5-dinitrobenzamide (Table 2) demonstrated antitubercular activity (MIC = 12.5 µg/mL against Mycobacterium tuberculosis). The 5-chloropentyl chain likely improves membrane permeability, while the nitro groups disrupt mycobacterial enzyme function .
Target Compound : The aromatic chloro and fluoro substituents may enhance target specificity compared to alkyl halides, but the absence of a flexible chain could limit penetration into mycobacterial cell walls.

Table 2: Antitubercular Activity of 3,5-Dinitrobenzamide Derivatives

Compound MIC (µg/mL) Key Structural Feature Reference
Compound 4 12.5 5-chloropentyl chain
Target Compound Not tested 3-chloro-4-fluorophenyl

Biological Activity

N-(3-chloro-4-fluorophenyl)-3,5-dinitrobenzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes a benzamide core with two nitro groups and halogen substituents (chlorine and fluorine), which contribute to its unique chemical reactivity and biological properties. The molecular formula is C13H8ClFN3O4C_{13}H_{8}ClFN_{3}O_{4}.

Target of Action

The primary target for this compound is the epidermal growth factor receptor (EGFR) tyrosine kinase . This receptor plays a crucial role in the regulation of cell growth, survival, and differentiation.

Mode of Action

This compound acts as an inhibitor of the EGFR tyrosine kinase , leading to the inhibition of cancer cell growth and proliferation. The interaction with EGFR disrupts downstream signaling pathways that are essential for tumor progression.

Biochemical Pathways

The compound primarily affects the EGFR signaling pathway , which is critical in many cancers. By inhibiting this pathway, this compound can induce apoptosis in cancer cells and reduce tumor size in preclinical models.

Pharmacokinetics

Preliminary studies suggest that similar compounds exhibit favorable pharmacokinetic properties in vivo. These include adequate absorption, distribution, metabolism, and excretion profiles that are essential for therapeutic efficacy.

Antitumor Activity

Research has demonstrated that this compound exhibits significant antitumor activity across various cancer cell lines. In vitro studies have shown that it effectively reduces cell viability in lung cancer (A549) and breast cancer (MCF-7) cell lines by inducing apoptosis .

Cell LineIC50 (µM)Mechanism
A54912.5EGFR inhibition
MCF-715.0Apoptosis induction

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for potential antimicrobial effects. Preliminary studies indicate that it may inhibit the growth of certain bacterial strains, although further research is needed to elucidate its full spectrum of activity .

Comparison with Similar Compounds

This compound shares structural similarities with other dinitrobenzamides but stands out due to its specific halogen substitutions which enhance its lipophilicity and cellular uptake.

Compound NameStructural FeaturesUnique Characteristics
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amineChloro and fluoro substituentsPositive allosteric modulator
N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamideSimilar nitro groupsVersatile intermediate in organic synthesis

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound. Areas of interest include:

  • In vivo studies to assess efficacy and safety profiles.
  • Mechanistic studies to better understand interactions at the molecular level.
  • Clinical trials to evaluate its potential as a therapeutic agent in oncology.

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